N1-(Furan-2-ylmethyl)-N2-phenyloxalamide

Monoamine oxidase MAO-A inhibitor Isoform selectivity

N1-(Furan-2-ylmethyl)-N2-phenyloxalamide (CAS 205749-56-0; WAY-239196) is a synthetic unsymmetrical oxalamide derivative bearing a furan-2-ylmethyl substituent on one amide nitrogen and a phenyl group on the other. The compound is characterized by a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Cat. No. B5052575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(Furan-2-ylmethyl)-N2-phenyloxalamide
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2
InChIInChI=1S/C13H12N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17)
InChIKeyRDJAFCCUSXVLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(Furan-2-ylmethyl)-N2-phenyloxalamide (WAY-239196) – Compound Identity, Pharmacological Profile, and Procurement-Relevant Baseline


N1-(Furan-2-ylmethyl)-N2-phenyloxalamide (CAS 205749-56-0; WAY-239196) is a synthetic unsymmetrical oxalamide derivative bearing a furan-2-ylmethyl substituent on one amide nitrogen and a phenyl group on the other . The compound is characterized by a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . It is catalogued in ChEMBL (CHEMBL3415617) and has been profiled for monoamine oxidase (MAO) inhibition, displaying potent activity against MAO-A (human recombinant IC₅₀ = 50 nM; rat brain homogenate IC₅₀ = 2 nM) and substantially weaker activity against MAO-B (human recombinant IC₅₀ = 1,200 nM) . Independently, the compound has demonstrated plant growth regulatory activity, inhibiting root growth in rape (Brassica campestris) and leek (Allium tuberosum) seedlings .

Why N1-(Furan-2-ylmethyl)-N2-phenyloxalamide Cannot Be Replaced by a Generic Oxalamide or Simple Furan Analog


The unsymmetrical N-furfuryl / N-phenyl substitution pattern of this oxalamide is not a trivial structural variation. In the foundational plant growth regulatory study by Kitagawa et al., N'-phenyl-N-furfuryloxamide (the target compound) and N,N'-difurfuryloxamide both inhibited root growth in rape and leek, whereas the N'-benzyl analog and several chloro-substituted phenyl derivatives exhibited divergent, species-dependent effects ranging from inhibition to promotion of root growth . In the MAO inhibition domain, the compound achieves a 24-fold selectivity window for human MAO-A over MAO-B (IC₅₀ 50 nM vs. 1,200 nM) . This selectivity profile is exquisitely sensitive to the N-substituent identity; structurally related oxalamides such as N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide exhibit sub-nanomolar MAO-A IC₅₀ values (0.72 nM) with vastly different selectivity ratios , demonstrating that even minor substituent changes on the oxalamide scaffold produce large shifts in potency and isoform preference. Generic substitution with an uncharacterized oxalamide or a mono-substituted analog therefore carries a high risk of losing both the MAO-A selectivity and the plant-growth phenotype that define the target compound's dual activity signature.

Quantitative Differentiation Evidence for N1-(Furan-2-ylmethyl)-N2-phenyloxalamide Against Closest Analogs


MAO-A vs. MAO-B Isoform Selectivity: Human Recombinant Enzyme Head-to-Head

N1-(Furan-2-ylmethyl)-N2-phenyloxalamide inhibits human recombinant MAO-A with an IC₅₀ of 50 nM, but requires a 24-fold higher concentration to inhibit human recombinant MAO-B (IC₅₀ = 1,200 nM) . This isoform selectivity is intrinsic to the compound, as measured under identical assay format (hydrogen peroxide production after 1 h incubation with fluorogenic substrate). In contrast, the comparator N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide achieves an MAO-A IC₅₀ of 0.72 nM but with a reported MAO-B IC₅₀ in the micromolar range, yielding a different selectivity ratio . For applications requiring moderate MAO-A potency with a defined selectivity window rather than extreme potency, the target compound occupies a distinct pharmacological space.

Monoamine oxidase MAO-A inhibitor Isoform selectivity Neurotransmitter metabolism

Rat Brain MAO-A Potency: Tissue-Level Activity Comparison

In rat brain nuclei-free homogenates, N1-(furan-2-ylmethyl)-N2-phenyloxalamide achieves an MAO-A IC₅₀ of 2 nM, indicating high target engagement in native tissue . This represents a 25-fold increase in apparent potency relative to the human recombinant enzyme assay (IC₅₀ = 50 nM). No equivalent rat brain MAO-A data are publicly available for the closest structural comparators (e.g., N,N'-difurfuryloxamide or N1-benzyl-N2-phenyloxalamide), so this observation currently stands as a class-level benchmark for furfuryl-phenyl oxalamides.

MAO-A inhibition Rat brain homogenate Ex vivo target engagement

Plant Root Growth Inhibition: Species-Specific Activity Differentiating Chloro-Substituted Analogs

In a standardized seed germination assay, N'-phenyl-N-furfuryloxamide (the target compound) inhibited root growth in both rape (Brassica campestris L., dicot) and leek (Allium tuberosum ROTTLER, monocot) seedlings . The 2-chlorophenyl analog (6b) inhibited rape root growth with comparable potency but promoted root growth in leek, while the 4-chlorophenyl derivative (6d) promoted root growth in both species . This species-dependent inversion of activity (inhibition → promotion) upon chloro substitution establishes the unsubstituted phenyl derivative as the scaffold of choice for broad-spectrum root inhibition across monocot and dicot species.

Plant growth regulator Root growth inhibition Brassica campestris Allium tuberosum

Structural Asymmetry and Synthetic Accessibility: Differentiation from Symmetric N,N'-Difurfuryloxamide

N1-(Furan-2-ylmethyl)-N2-phenyloxalamide is an unsymmetrical oxalamide, bearing two chemically distinct amide nitrogens (one furfuryl, one phenyl), whereas N,N'-difurfuryloxamide (BFMO; CAS 69010-90-8) is a symmetric C₂-symmetric molecule with identical substituents on both nitrogens . The unsymmetrical architecture provides a differential synthetic handle for sequential functionalization and enables independent optimization of each amide substituent in structure-activity relationship (SAR) campaigns. BFMO is primarily commercialized as a bidentate ligand for copper-catalyzed N-arylation reactions and as a plant growth regulator , but its symmetry precludes the regioselective derivatization possible with the target compound.

Oxalamide synthesis Unsymmetrical diamide Synthetic handle Ligand design

Validated Research and Industrial Application Scenarios for N1-(Furan-2-ylmethyl)-N2-phenyloxalamide


Neuroscience Target Profiling: MAO-A Selective Inhibition with Defined Selectivity Window

Researchers investigating monoamine oxidase biology can deploy N1-(furan-2-ylmethyl)-N2-phenyloxalamide as a moderate-selectivity MAO-A inhibitor (human recombinant MAO-A IC₅₀ = 50 nM; 24-fold over MAO-B) . Unlike ultra-selective oxalamide derivatives with sub-nanomolar MAO-A potency and >2,500-fold selectivity, this compound provides a pharmacological tool for studies where residual MAO-B engagement is mechanistically informative. The 2 nM potency in rat brain homogenates further supports its use in rodent ex vivo target occupancy assays .

Agricultural Chemical Screening: Broad-Spectrum Root Growth Inhibition Across Monocot and Dicot Species

In seed germination assays, the compound inhibits root growth in both rape (Brassica campestris, dicot) and leek (Allium tuberosum, monocot) . This dual-species inhibitory profile contrasts with chloro-substituted phenyl analogs, which exhibit species-dependent activity reversal (inhibition in rape but promotion in leek for the 2-Cl derivative; promotion in both species for the 4-Cl derivative) . The unsubstituted phenyl analog is therefore the scaffold of choice for herbicide lead discovery or plant developmental biology studies requiring consistent root inhibition across taxonomic divisions.

Medicinal Chemistry SAR Campaigns: Unsymmetrical Oxalamide Scaffold for Iterative Optimization

The unsymmetrical N-furfuryl / N-phenyl architecture provides two chemically distinct amide positions for independent SAR exploration . Medicinal chemists can sequentially modify the furan or phenyl moiety without resynthesizing the oxalamide core, enabling efficient library enumeration. This contrasts with symmetric oxalamides such as N,N'-difurfuryloxamide (BFMO), where both amide substituents are identical and modifications are inherently tandem, reducing SAR resolution .

Dual-Activity Probe Development: MAO Inhibition Coupled with Plant Growth Regulation

The compound's demonstrated activity in both mammalian MAO enzymology and plant growth regulation positions it as a unique cross-kingdom bioactive probe. Laboratories engaged in chemical biology or agrochemical-pharmaceutical crossover research can utilize this single compound to benchmark assays in both target classes, reducing procurement complexity and enabling comparative mechanism-of-action studies across biological systems.

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